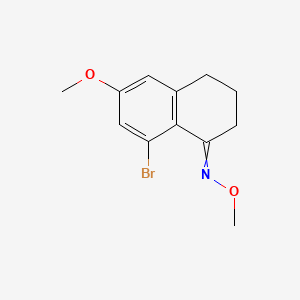
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the compound.
Oxime Formation: The conversion of a carbonyl group to an oxime group through the reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Formed through the reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine, methoxy, and oxime groups can influence its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine and oxime groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy and oxime groups.
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
8-bromo-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C12H14BrNO2/c1-15-9-6-8-4-3-5-11(14-16-2)12(8)10(13)7-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FWRPHJBHZLJZOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=NOC)CCC2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)
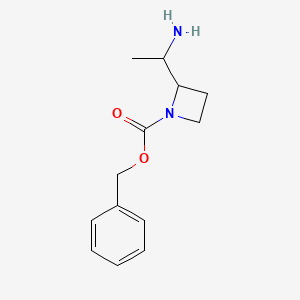
![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)
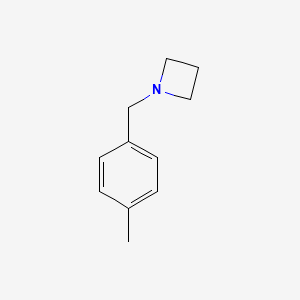

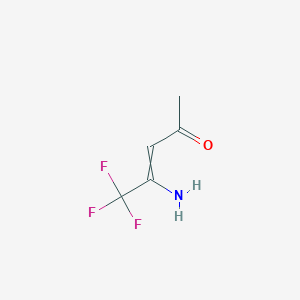

![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)
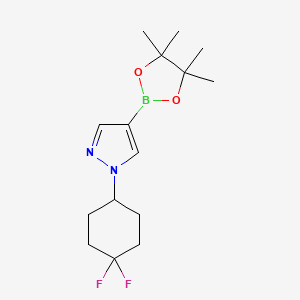
![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
